3-bromo-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-bromo-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C4H3BrN2O It features a pyrazole ring substituted with a bromine atom at the 3-position and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-pyrazole-4-carbaldehyde typically involves the bromination of pyrazole derivatives followed by formylation. One common method includes the reaction of 3-bromo-1H-pyrazole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 4-position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (oxidation) or sodium borohydride (reduction).
Condensation Reactions: The aldehyde group can participate in condensation reactions with hydrazines or amines to form hydrazones or imines.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Condensation: Hydrazines or amines under acidic or basic conditions.
Major Products
Substitution: Various substituted pyrazoles.
Oxidation: 3-bromo-1H-pyrazole-4-carboxylic acid.
Reduction: 3-bromo-1H-pyrazole-4-methanol.
Condensation: Hydrazones or imines.
Scientific Research Applications
3-bromo-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It acts as a precursor for the synthesis of probes and inhibitors used in biological studies.
Organic Synthesis: It is employed in the synthesis of complex heterocyclic compounds and as an intermediate in multicomponent reactions.
Mechanism of Action
The mechanism of action of 3-bromo-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, while the bromine atom can participate in halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1H-pyrazole: Lacks the aldehyde group, making it less reactive in condensation reactions.
4-bromo-1H-pyrazole:
3,5-dibromo-1H-pyrazole: Contains two bromine atoms, increasing its reactivity in substitution reactions.
Uniqueness
3-bromo-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the pyrazole ring. This combination allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-bromo-1H-pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-4-3(2-8)1-6-7-4/h1-2H,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDSLPYRCFATDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936134-18-7 |
Source
|
Record name | 3-bromo-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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